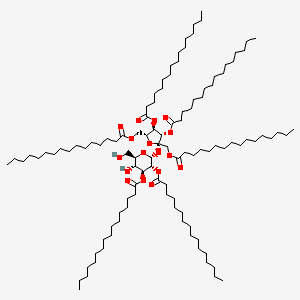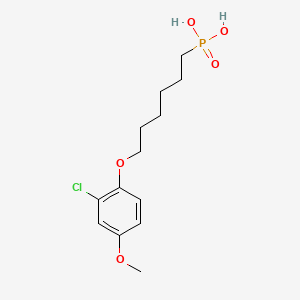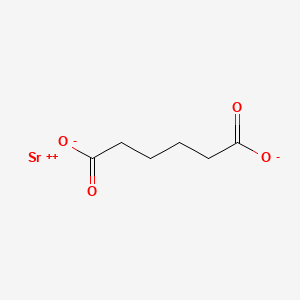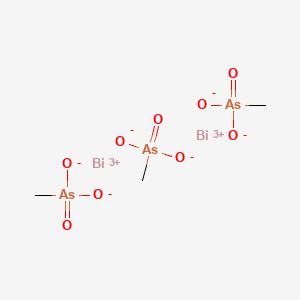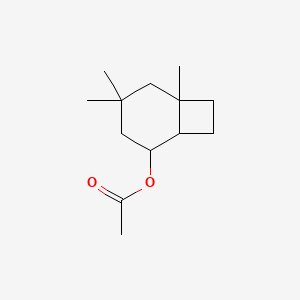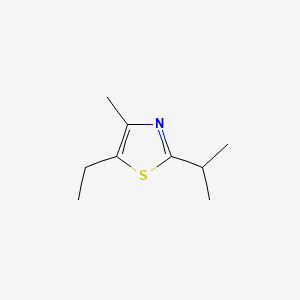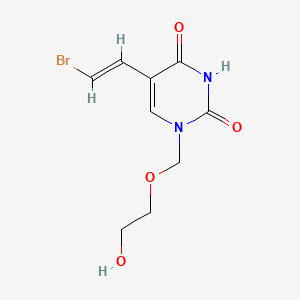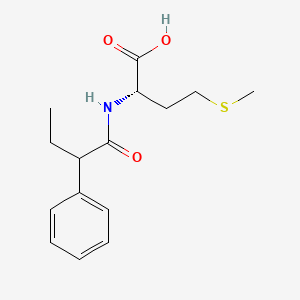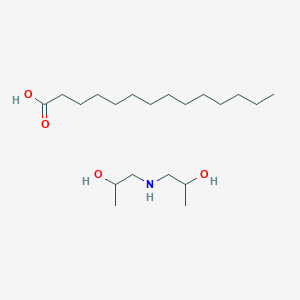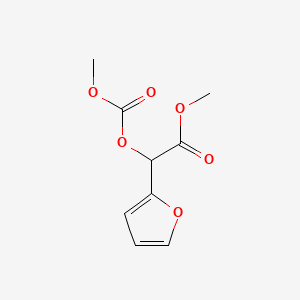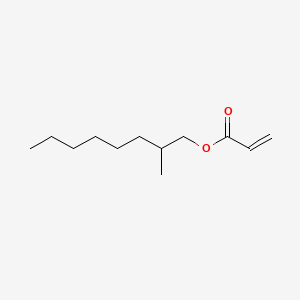
1-Heptatriacontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptatriacontene is a long-chain hydrocarbon with the molecular formula C₃₇H₇₄ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptatriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the Horner-Wadsworth-Emmons reaction , which is a variation of the Wittig reaction using phosphonate-stabilized carbanions .
Industrial Production Methods: Industrial production of this compound typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like this compound. The conditions for this process usually involve high temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptatriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkanes.
Aplicaciones Científicas De Investigación
1-Heptatriacontene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-Heptatriacontene involves its interaction with other molecules through van der Waals forces . These interactions are primarily due to the long hydrocarbon chain, which allows for significant surface contact with other molecules. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1-Heptatriacontene can be compared with other long-chain alkenes and alkanes, such as:
Heptatriacontane (C₃₇H₇₆): A saturated hydrocarbon with no double bonds, making it less reactive than this compound.
Octatriacontene (C₃₈H₇₆): Another long-chain alkene with a similar structure but one additional carbon atom, resulting in slightly different physical and chemical properties
The uniqueness of this compound lies in its specific chain length and the presence of a double bond, which imparts distinct reactivity and physical properties compared to its saturated and longer-chain counterparts.
Propiedades
Número CAS |
61868-15-3 |
|---|---|
Fórmula molecular |
C37H74 |
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
heptatriacont-1-ene |
InChI |
InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-37H2,2H3 |
Clave InChI |
VKVLQEVZERYUAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


